molecular formula C16H12N2O3S2 B6124728 (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B6124728
M. Wt: 344.4 g/mol
InChI Key: VHCFFBUTHNGIDU-PFSXCPJRSA-N
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Description

(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a thiazolidinone ring, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-[(3-methylthiophen-2-YL)methylidene]-1,3-thiazolidin-4-one:

    Other Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents, exhibiting varying biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring, known for their diverse chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-9-4-5-22-13(9)7-14-15(19)18(16(17)23-14)10-2-3-11-12(6-10)21-8-20-11/h2-7,17H,8H2,1H3/b14-7-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCFFBUTHNGIDU-PFSXCPJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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